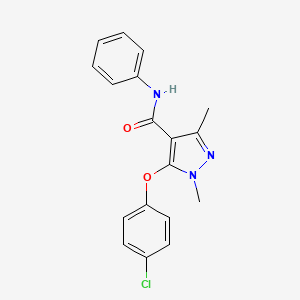

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one

Overview

Description

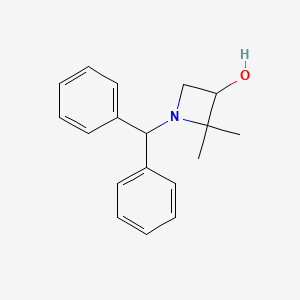

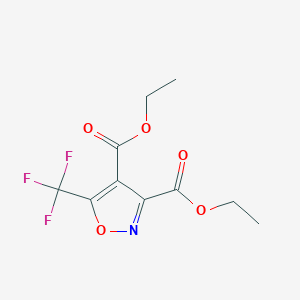

“(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one” is a chemical compound with the molecular formula C17H13NO3 . Its average mass is 279.290 Da and its mono-isotopic mass is 279.089539 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydro-1,4-benzodioxin ring attached to an indol-2-one structure via a methylene bridge . It’s worth noting that the compound has a Z configuration at the methylene bridge, indicating that the highest priority groups on either side of the double bond are on opposite sides .Scientific Research Applications

Biocatalysis and Chiral Synthons

The compound and its derivatives, specifically 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, have been studied for their role as valuable chiral synthons in the enantiospecific synthesis of therapeutic agents. An amidase activity from Alcaligenes faecalis subsp. parafaecalis has been utilized for the efficient production of these enantiomers in optically pure form. This process offers a biocatalytic approach to overcome issues like low efficiency and suboptimal enantiomeric purity in traditional methods (Mishra et al., 2016).

Antibacterial and Enzyme Inhibition

Several derivatives of 2,3-dihydro-1,4-benzodioxin have been synthesized and evaluated for their antibacterial potential and inhibitory activity against lipoxygenase enzyme. These compounds, including various N-substituted benzenesulfonamide derivatives, have shown significant antibacterial activity and moderate enzyme inhibition, suggesting their potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Anticancer Applications

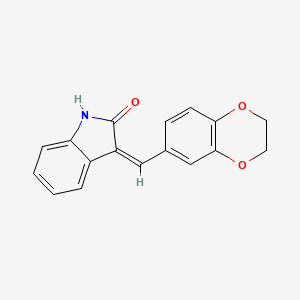

A study explored the effects of a hybrid anticancer agent, which included a derivative of 2,3-dihydro-1H-indol-2-one, on triple-negative breast cancer cells. This research provided insights into how different classes of compounds could induce cell death through distinct pathways, such as autophagy inhibition or apoptosis promotion, highlighting the potential of these compounds in cancer therapy (Librizzi et al., 2016).

Synthesis and Anti-Inflammatory Activity

The synthesis and anti-inflammatory properties of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers have been explored. These compounds demonstrated significant anti-inflammatory activity, comparable to traditional anti-inflammatory agents, offering potential therapeutic applications in managing inflammation-related conditions (Vazquez et al., 1997).

Future Directions

Given the lack of information on this specific compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity could be explored, which could have implications in fields such as medicinal chemistry .

Properties

IUPAC Name |

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-17-13(12-3-1-2-4-14(12)18-17)9-11-5-6-15-16(10-11)21-8-7-20-15/h1-6,9-10H,7-8H2,(H,18,19)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKFHYVBTVKREJ-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C3C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C\3/C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)